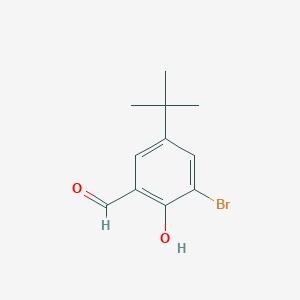
3-Bromo-5-tert-butil-2-hidroxibenzaldehído
Descripción general
Descripción
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (3-Br-5-t-Bu-2-HBA) is an organic compound belonging to the class of substituted aromatic aldehydes. It is a colorless crystalline solid that is insoluble in water and has a melting point of 115–116 °C. 3-Br-5-t-Bu-2-HBA is a valuable intermediate in organic synthesis and has a wide range of applications in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Síntesis del complejo Mn (III)-salen
3,5-Di-tert-butil-2-hidroxibenzaldehído, un compuesto similar, se utiliza en la síntesis del complejo Mn (III)-salen . Esto sugiere que el 3-Bromo-5-tert-butil-2-hidroxibenzaldehído podría usarse potencialmente en reacciones similares para sintetizar otros complejos metálicos.
Síntesis de porfirina con base de Schiff anexada
5-tert-Butil-2-hidroxibenzaldehído, otro compuesto similar, participa en la síntesis de porfirina con base de Schiff anexada . Esto indica que el this compound también podría usarse en la síntesis de derivados de porfirina.
Síntesis de ligandos quirales de base de Schiff
3,5-Di-tert-butil-2-hidroxibenzaldehído se utiliza en la síntesis de ligandos quirales de base de Schiff . Esto sugiere que el this compound podría usarse en reacciones similares para sintetizar ligandos quirales.
Síntesis de ligandos quirales de oxazolidina
3,5-Di-tert-butil-2-hidroxibenzaldehído también se utiliza en la síntesis de ligandos quirales de oxazolidina . Esto indica que el this compound podría usarse potencialmente en reacciones similares para sintetizar ligandos de oxazolidina.
Síntesis de complejos de estaño con base de Schiff
3,5-Di-tert-butil-2-hidroxibenzaldehído se utiliza en la síntesis de complejos de estaño con base de Schiff con análogos de histidina . Esto sugiere que el this compound podría usarse en reacciones similares para sintetizar complejos de estaño con base de Schiff.
Síntesis de derivados de tiosemicarbazona
5-tert-Butil-2-hidroxibenzaldehído se utiliza en la síntesis de 5-tert-butil-2-hidroxibenzaldehído tiosemicarbazona . Esto indica que el this compound podría usarse potencialmente en reacciones similares para sintetizar derivados de tiosemicarbazona.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound can be used as a highly sensitive dual-channel chemical sensor for selective identification of b4o2-7 .
Mode of Action
It is known that the compound can interact with its targets to bring about changes at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde . .
Propiedades
IUPAC Name |
3-bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTMRJRVZVXKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428274 | |
| Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119646-68-3 | |
| Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Q & A
Q1: What is the molecular conformation of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde?
A1: Research indicates that the molecular conformation of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is stabilized by an intramolecular O—H⋯O hydrogen bond. The structure exhibits a planar conformation with all non-hydrogen atoms, excluding the methyl groups, lying approximately within the same plane. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


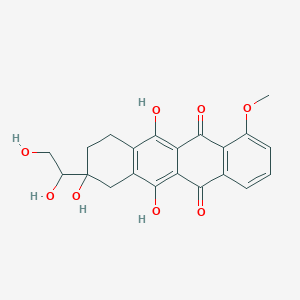
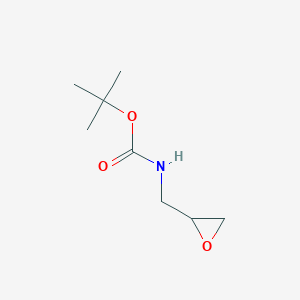
![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)

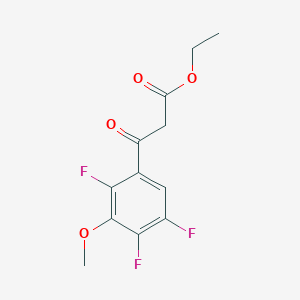
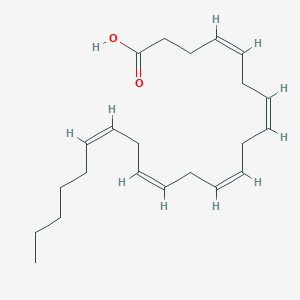

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)


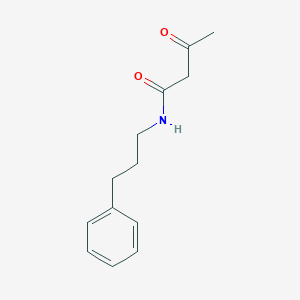
![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)
